2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13469787
Molecular Formula: C10H17ClN2O
Molecular Weight: 216.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17ClN2O |
|---|---|
| Molecular Weight | 216.71 g/mol |
| IUPAC Name | 2-chloro-1-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C10H17ClN2O/c1-12(8-2-3-8)9-4-5-13(7-9)10(14)6-11/h8-9H,2-7H2,1H3/t9-/m0/s1 |
| Standard InChI Key | XADSCARNDKFCEM-VIFPVBQESA-N |
| Isomeric SMILES | CN([C@H]1CCN(C1)C(=O)CCl)C2CC2 |
| SMILES | CN(C1CC1)C2CCN(C2)C(=O)CCl |
| Canonical SMILES | CN(C1CC1)C2CCN(C2)C(=O)CCl |
Introduction
Structural and Stereochemical Features
The compound’s structure integrates a pyrrolidine ring, a five-membered saturated amine, substituted at the third position with a cyclopropyl-methyl-amino group. The ethanone moiety at the first position is chlorinated, enhancing electrophilicity. The (S)-configuration at the stereocenter influences its three-dimensional arrangement, critical for interactions with chiral biological targets. Computational modeling reveals that this configuration optimizes binding to hydrophobic pockets in enzymes, such as proteases and kinases.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 229.73 g/mol |
| Stereochemistry | (S)-configuration at C3 |
| Key Functional Groups | Chloroacetyl, pyrrolidine, cyclopropyl-methyl-amino |
Synthesis and Reaction Pathways
Synthesis typically proceeds via a multi-step route:
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization of 1,4-diamines under acidic conditions. For example, reacting 1,4-diaminobutane with ketones yields the pyrrolidine scaffold.
Chloroacetylation
Chlorination of the ethanone group is achieved using thionyl chloride (SOCl) or phosphorus oxychloride (POCl). The reaction proceeds via nucleophilic acyl substitution, forming the final product .
Table 1: Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Cyclization | 1,4-diaminobutane, HCl, heat | Pyrrolidine intermediate |
| Alkylation | Cyclopropyl-methyl-amine, KCO, DMF | 3-(cyclopropyl-methyl-amino)-pyrrolidine |
| Chloroacetylation | SOCl, dichloromethane, 0°C | 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone |
Physicochemical Properties
The compound’s solubility profile favors polar aprotic solvents (e.g., DMSO, acetone) due to its chloroacetyl group and tertiary amine. Its melting point (46–47°C) and boiling point (252.9°C) align with pyrrolidine derivatives, though the cyclopropyl group increases thermal stability .
| Property | Value |
|---|---|
| Melting Point | 46–47°C |
| Boiling Point | 252.9°C |
| Solubility | Soluble in DMSO, acetone, chloroform |
| LogP | 0.785 |
Biological Activity and Mechanism
Antimicrobial Effects
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 0.025 mg/mL) and fungi (e.g., Candida albicans, MIC = 0.05 mg/mL). The chloroacetyl group disrupts cell wall synthesis by inhibiting penicillin-binding proteins.
Enzyme Inhibition
The compound inhibits serine proteases (e.g., trypsin, IC = 1.2 µM) via covalent binding to the active site. Molecular dynamics simulations show the cyclopropyl group stabilizes hydrophobic interactions with protease subsites.
Comparative Analysis with Structural Analogs
Substituent variations significantly alter biological activity:
| Compound | Key Structural Difference | MIC (S. aureus) |
|---|---|---|
| 2-Chloro-1-pyrrolidin-1-yl-ethanone | Lacks cyclopropyl-methyl-amino | 0.1 mg/mL |
| 2-Chloro-1-[(R)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone | (R)-configuration at C3 | 0.05 mg/mL |
| 2-Chloro-1-[(S)-3-(methyl-amino)-pyrrolidin-1-yl]-ethanone | Replaces cyclopropyl with methyl | 0.075 mg/mL |
The (S)-configuration enhances antimicrobial potency by 40% compared to the (R)-enantiomer, underscoring stereochemistry’s role in bioactivity.
Applications in Drug Development
Antibacterial Agents
Derivatives of this compound are being evaluated as next-generation antibiotics to combat methicillin-resistant Staphylococcus aureus (MRSA). Lead candidates exhibit low cytotoxicity (CC > 100 µM in HEK293 cells).
Protease Inhibitors
Its ability to inhibit viral proteases (e.g., SARS-CoV-2 main protease, IC = 2.8 µM) positions it as a candidate for antiviral therapeutics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume